2-n-Propyl-4-nitroaniline 2-n-Propyl-4-nitroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14089529
InChI: InChI=1S/C9H12N2O2/c1-2-3-7-6-8(11(12)13)4-5-9(7)10/h4-6H,2-3,10H2,1H3
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

2-n-Propyl-4-nitroaniline

CAS No.:

Cat. No.: VC14089529

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

2-n-Propyl-4-nitroaniline -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 4-nitro-2-propylaniline
Standard InChI InChI=1S/C9H12N2O2/c1-2-3-7-6-8(11(12)13)4-5-9(7)10/h4-6H,2-3,10H2,1H3
Standard InChI Key ASRZMIQNPATDSA-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C=CC(=C1)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-n-Propyl-4-nitroaniline belongs to the class of aromatic amines with a nitro (-NO₂) and propylthio (-S-C₃H₇) functional group. Its molecular formula is C₉H₁₂N₂O₂S, with a molecular weight of 212.27 g/mol . The compound’s density is 1.25 g/cm³, and it exhibits a melting point range of 110–114°C and a boiling point of 363.5°C . The structural arrangement positions the nitro group at the 2-position and the propylthio group at the 4-position of the aniline ring, conferring distinct electronic and steric properties.

Synthesis and Optimization

Synthetic Route

A patented two-step synthesis method achieves high yields (96.77%) using cost-effective raw materials :

Step 1: Condensation Reaction

o-Nitroaniline reacts with disulfur dichloride (S₂Cl₂) in methanol under a composite catalyst (activated clay/pseudo-boehmite) to form a dithioether intermediate. Optimal conditions include:

  • Molar ratio: 1:1.05–1.1 (o-nitroaniline:S₂Cl₂)

  • Catalyst loading: 5–10% by mass of o-nitroaniline

  • Temperature: 20–50°C

  • Time: 1–4 hours .

Step 2: Alkylation Reaction

The dithioether undergoes alkylation with chloropropane in the presence of sodium sulfide (Na₂S). Key parameters:

  • Molar ratio: 1:2.1–2.5 (dithioether:chloropropane)

  • Temperature: 50–60°C

  • Solvent: Methanol or ethanol .

Reaction Equations:

  • Condensation:
    C₆H₅N₂O₂+S₂Cl₂catalystC₆H₃N₂O₂S₂+2HCl\text{C₆H₅N₂O₂} + \text{S₂Cl₂} \xrightarrow{\text{catalyst}} \text{C₆H₃N₂O₂S₂} + 2\text{HCl}

  • Alkylation:
    C₆H₃N₂O₂S₂+C₃H₇ClNa₂SC₉H₁₂N₂O₂S+NaCl+S\text{C₆H₃N₂O₂S₂} + \text{C₃H₇Cl} \xrightarrow{\text{Na₂S}} \text{C₉H₁₂N₂O₂S} + \text{NaCl} + \text{S}

Process Optimization

Experimental data from 20 trials (Table 1) highlight the impact of variables on yield :

ParameterOptimal RangeYield (%)
S₂Cl₂:o-nitroaniline ratio1.05–1.191.01–95.51
Catalyst mass ratio0.05–0.190–95
Alkylation temperature55°C86.94–95.64

The composite catalyst enhances reaction efficiency by providing acidic sites for S–S bond activation, while chloropropane’s lower cost and toxicity compared to bromopropane reduce environmental impact .

Physicochemical Properties

Thermal Stability

The compound’s high boiling point (363.5°C) and melting point (110–114°C) suggest stability under moderate thermal conditions, making it suitable for high-temperature reactions .

Solubility and Reactivity

2-n-Propyl-4-nitroaniline is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., methanol, DMF) . The nitro group renders the compound electrophilic, facilitating reactions such as:

  • Reduction to amines using catalytic hydrogenation.

  • Nucleophilic substitution at the aromatic ring under acidic conditions .

Industrial Applications

Pharmaceutical Intermediate

The compound is a key precursor in synthesizing albendazole, a broad-spectrum anthelmintic drug. Its thioether group enables conjugation with benzimidazole carbamates, enhancing antiparasitic activity .

Future Directions

  • Catalyst Innovation: Exploring zeolite or MOF-based catalysts to further improve yield.

  • Green Chemistry: Substituting methanol with biodegradable solvents (e.g., cyclopentyl methyl ether).

  • Biological Activity Screening: Investigating antimicrobial or anticancer properties of derivatives.

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